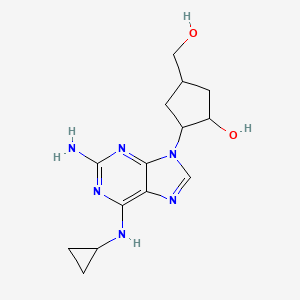
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol (Mixture of Diastereomers) is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentanol ring. The presence of both amino and cyclopropylamino groups in the purine ring makes it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated purine derivative.
Attachment of the Cyclopentanol Ring: The final step involves the attachment of the cyclopentanol ring to the purine base through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The purine ring can undergo substitution reactions, where the amino or cyclopropylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require the presence of strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the purine ring.
科学研究应用
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.
相似化合物的比较
Similar Compounds
2-Amino-6-cyclopropylamino-9H-purine: This compound shares a similar purine base structure but lacks the hydroxymethylcyclopentanol moiety.
2-Amino-6-(methylamino)-9H-purine: Similar in structure but with a methylamino group instead of a cyclopropylamino group.
2-Amino-6-(ethylamino)-9H-purine: Contains an ethylamino group in place of the cyclopropylamino group.
Uniqueness
The uniqueness of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H20N6O2 |
|---|---|
分子量 |
304.35 g/mol |
IUPAC 名称 |
2-[2-amino-6-(cyclopropylamino)purin-9-yl]-4-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20N6O2/c15-14-18-12(17-8-1-2-8)11-13(19-14)20(6-16-11)9-3-7(5-21)4-10(9)22/h6-10,21-22H,1-5H2,(H3,15,17,18,19) |
InChI 键 |
WROLYMYANKQWEI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(CC4O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


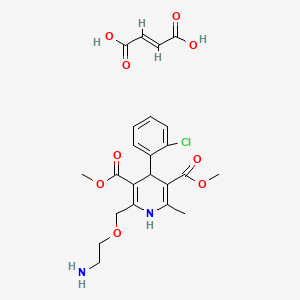
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
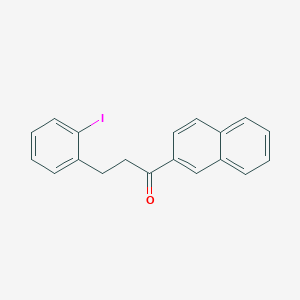
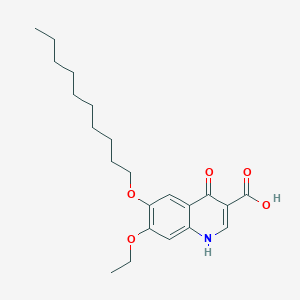
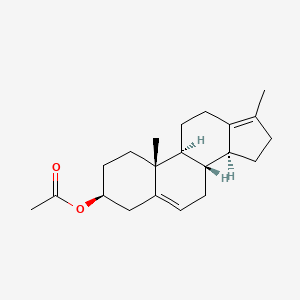

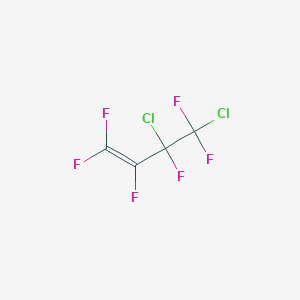
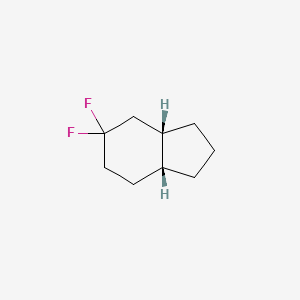
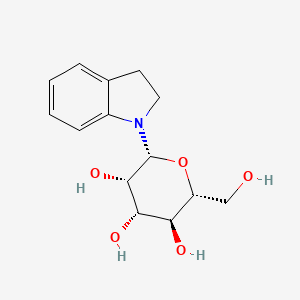
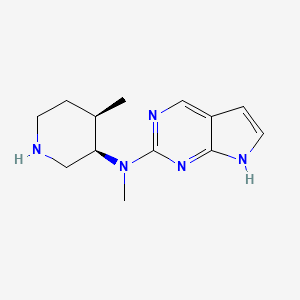
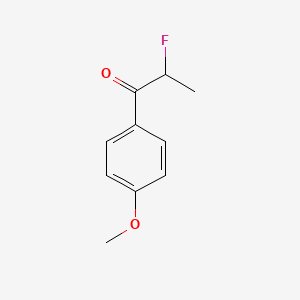
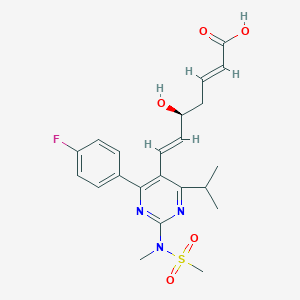
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
